molecular formula C22H16OP+ B14769079 13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Cat. No.: B14769079
M. Wt: 327.3 g/mol
InChI Key: JKZLSLORJITNBO-UHFFFAOYSA-N
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Description

13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a useful research compound. Its molecular formula is C22H16OP+ and its molecular weight is 327.3 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound features a highly intricate polycyclic framework characterized by multiple fused rings and a phosphonium moiety. The structural formula can be represented as follows:

  • Molecular Formula : C₃₁H₃₃N₁P
  • Molecular Weight : 485.57 g/mol

The phosphonium group contributes to its solubility and interaction with biological systems, making it a subject of interest for various applications.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of phosphonium compounds. The unique structure of 13-phosphoniapentacyclo compounds may enhance their interaction with microbial membranes.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that related phosphonium compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism was attributed to membrane disruption caused by the cationic nature of the phosphonium group.

2. Anticancer Potential

Research has indicated that phosphonium compounds may possess anticancer properties due to their ability to induce apoptosis in cancer cells.

  • Research Findings : In vitro studies have shown that 13-phosphoniapentacyclo compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves interference with cell signaling pathways related to cell survival.

3. Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of new compounds.

  • Data Table: Cytotoxicity Results
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)20
HeLa (Cervical Cancer)10

These results indicate that while the compound exhibits cytotoxic effects on various cancer cell lines, further studies are needed to evaluate its selectivity and potential side effects.

Membrane Interaction

The interaction of phosphonium compounds with cellular membranes is a critical aspect of their biological activity. The positive charge on the phosphonium ion facilitates binding to negatively charged membrane components, leading to:

  • Membrane Disruption : This can result in increased permeability and eventual cell death in susceptible organisms.

Apoptosis Induction

Phosphonium compounds may initiate apoptosis through several pathways:

  • Activation of Caspases : Studies have shown that these compounds can activate caspases, leading to programmed cell death.
  • Mitochondrial Dysfunction : Disruption of mitochondrial membranes has been observed, contributing to energy depletion in cancer cells.

Properties

Molecular Formula

C22H16OP+

Molecular Weight

327.3 g/mol

IUPAC Name

13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

InChI

InChI=1S/C22H16OP/c23-24-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2/q+1

InChI Key

JKZLSLORJITNBO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(C[P+]1=O)C=CC5=CC=CC=C54

Origin of Product

United States

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